

Spectral Analysis of 2-Iodo-1,3-dimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodo-1,3-dimethoxybenzene**

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This technical guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-Iodo-1,3-dimethoxybenzene**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.

Introduction

2-Iodo-1,3-dimethoxybenzene is an important aromatic organic compound and a valuable intermediate in the synthesis of various complex molecules. Accurate characterization of its chemical structure is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide presents the ^1H and ^{13}C NMR spectral data, along with a detailed experimental protocol for data acquisition.

Predicted NMR Spectral Data

Due to the limited availability of directly published experimental spectra for **2-Iodo-1,3-dimethoxybenzene**, the following data tables are based on established NMR prediction algorithms and analysis of spectral data from structurally similar compounds. These values provide a reliable estimation for the characterization of this molecule.

¹H NMR Spectral Data

The proton NMR spectrum of **2-Iodo-1,3-dimethoxybenzene** is expected to exhibit three distinct signals in the aromatic region and one signal for the methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|-----------------------------------|--------------|---------------------------|
| H-5 | 7.20 - 7.30 | t | 8.2 |
| H-4, H-6 | 6.60 - 6.70 | d | 8.2 |
| -OCH ₃ | 3.85 - 3.95 | s | - |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon bearing the iodine atom, and a signal for the methoxy carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|--------------------------------|-----------------------------------|
| C-2 (C-I) | 85 - 95 |
| C-1, C-3 (C-OCH ₃) | 158 - 162 |
| C-5 | 128 - 132 |
| C-4, C-6 | 105 - 110 |
| -OCH ₃ | 55 - 60 |

Experimental Protocol

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **2-Iodo-1,3-dimethoxybenzene**.

3.1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **2-Iodo-1,3-dimethoxybenzene** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts ($\delta = 0.00$ ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for ^1H and ^{13}C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp spectral lines.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: A spectral window of approximately 12-15 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 512 to 2048 scans, or more, as the ^{13}C nucleus is less sensitive.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A spectral window of approximately 200-250 ppm.

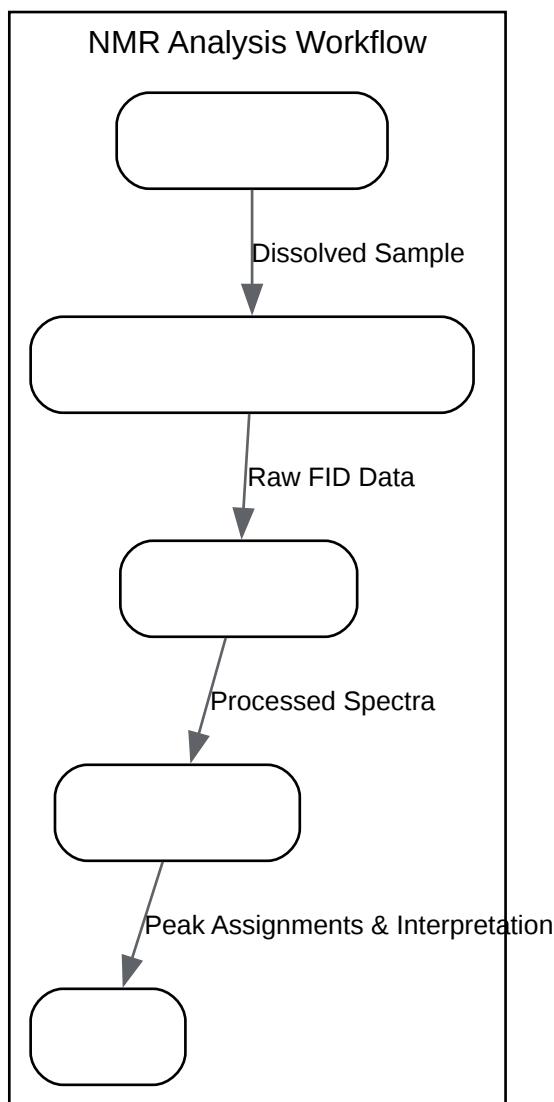
3.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Integration and Peak Picking: Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ^1H and ^{13}C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of **2-Iodo-1,3-dimethoxybenzene** and the logical workflow for its spectral analysis.

Caption: Molecular structure with atom numbering for NMR assignments.



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Caption: A simplified workflow for NMR spectral analysis.

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